N2,N2-dimethyl-4-morpholinopyrimidine-2,5-diamine
Description
Properties
Molecular Formula |
C10H17N5O |
|---|---|
Molecular Weight |
223.28 g/mol |
IUPAC Name |
2-N,2-N-dimethyl-4-morpholin-4-ylpyrimidine-2,5-diamine |
InChI |
InChI=1S/C10H17N5O/c1-14(2)10-12-7-8(11)9(13-10)15-3-5-16-6-4-15/h7H,3-6,11H2,1-2H3 |
InChI Key |
WLGFYCDTMAQBHV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=C(C(=N1)N2CCOCC2)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2,4-Dichloro-5-Nitropyrimidine
The preparation of 2,4-dichloro-5-nitropyrimidine involves nitration of 2,4-dichloropyrimidine under controlled conditions. While direct nitration methods are sparingly documented, analogous protocols for pyrimidine nitration suggest the use of fuming nitric acid and sulfuric acid at 0–5°C.
Key Data :
Morpholine Substitution at Position 4
The 4-chloro group in 2,4-dichloro-5-nitropyrimidine undergoes nucleophilic aromatic substitution with morpholine. This reaction is typically conducted in polar aprotic solvents (e.g., THF, dioxane) with a base such as N,N-diisopropylethylamine (DIPEA).
Reaction Conditions :
- Solvent : 1,4-Dioxane (optimized for solubility and reaction kinetics).
- Base : DIPEA (2.5 equiv).
- Temperature : 80–90°C, 12–18 h.
- Yield : 75–85%.
Mechanistic Insight :
The electron-withdrawing nitro group at position 5 activates the 4-chloro position for nucleophilic attack, while the morpholine’s lone pair facilitates displacement.
Dimethylamine Substitution at Position 2
The 2-chloro group in 4-morpholino-2-chloro-5-nitropyrimidine is replaced with dimethylamine under similar conditions. Excess dimethylamine (2.0–3.0 equiv) ensures complete substitution, minimizing residual chloride impurities.
Optimized Protocol :
- Solvent : Tetrahydrofuran (THF).
- Base : DIPEA (3.0 equiv).
- Temperature : 60–70°C, 8–12 h.
- Yield : 70–78%.
Side Reaction Mitigation :
- Impurity : Residual 4-morpholino-5-nitropyrimidine (≤5%) due to premature chloride displacement.
- Resolution : Column chromatography (silica gel, ethyl acetate/hexane gradient).
Nitro Reduction to Introduce 5-Amino Group
The final step involves reducing the nitro group at position 5 to an amine. Catalytic hydrogenation with Raney nickel in methanol is preferred for its selectivity and scalability.
Hydrogenation Parameters :
- Catalyst : Raney nickel (10 wt%).
- Pressure : H₂ (1–3 atm).
- Temperature : 50°C, 22 h.
- Yield : 72–76%.
Critical Considerations :
- Over-Reduction Risk : Prolonged reaction times may lead to deamination; monitoring via TLC is essential.
- Purification : Filtration through Celite followed by silica gel chromatography (6% methanolic ammonia in DCM).
Alternative Synthetic Routes and Comparative Analysis
One-Pot Multi-Step Synthesis
Recent advances in flow chemistry enable telescoped synthesis of multi-substituted pyrimidines. A hypothetical one-pot sequence might involve:
- Nitration of 2,4-dichloropyrimidine.
- Sequential substitutions with morpholine and dimethylamine.
- In-line hydrogenation.
Advantages :
- Reduced purification steps.
- Potential yield enhancement (85–90% theoretical).
Challenges :
- Compatibility of reaction conditions (e.g., acid sensitivity during nitration).
Impurity Profiling and Quality Control
Common Impurities
Analytical Methods
- HPLC : C18 column, 0.1% TFA in water/acetonitrile gradient (impurity detection limit: 0.1%).
- 1H NMR : Characteristic singlet for N,N-dimethylamino protons at δ 2.89 ppm.
Scale-Up Considerations and Industrial Relevance
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
N2,N2-dimethyl-4-morpholinopyrimidine-2,5-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethyl or morpholine groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature0-50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction temperature0-25°C.
Substitution: Various nucleophiles such as halides, amines; reaction temperature25-100°C.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N2,N2-dimethyl-4-morpholinopyrimidine-2,5-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which N2,N2-dimethyl-4-morpholinopyrimidine-2,5-diamine exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Differences
- Target Compound: Substitution at N2 (dimethylamino) and position 4 (morpholino) creates a distinct electronic profile. The morpholino group contributes to polarity and hydrogen-bonding capacity, which may improve solubility compared to non-polar substituents.
- Compound 9d (): A pyrimidine derivative with a 5-chloro substituent, 4-(morpholinomethyl)phenyl group, and additional benzamido-ethoxy-oxadiazole chains.
- Benzylidene Derivatives (): Pyrimidine-4,5-diamines with N5-(substituted benzylidene) and N2,N2-dimethyl groups. The benzylidene moiety introduces a conjugated system, enhancing π-π stacking interactions with biological targets, which the target compound’s morpholino group may lack .
Data Table: Comparative Analysis of Pyrimidine Derivatives
Key Findings
Substituent Position: The target compound’s morpholino group at position 4 contrasts with position 5 substitutions in anti-TB benzylidene derivatives, suggesting divergent structure-activity relationships (SAR) . Compound 9d’s chloro and morpholinomethylphenyl groups highlight the trade-off between lipophilicity and synthetic complexity .
Activity Implications: Anti-TB activity in benzylidene derivatives is linked to position 5 substitutions, whereas the target compound’s morpholino group may favor interactions with non-TB targets (e.g., kinases or receptors) .
Synthetic Challenges: Low yields in Compound 9d underscore the difficulty of incorporating multiple functional groups, whereas simpler substitutions (e.g., dimethylamino) in the target compound may streamline synthesis .
Q & A
Q. How can interdisciplinary approaches enhance the development of derivatives with improved selectivity and reduced off-target effects?
- Methodological Answer :
- Fragment-Based Design : Merge pyrimidine-diamine core with fragments from known inhibitors (e.g., kinase hinge-binding motifs).
- AI-Driven Optimization : Train machine learning models on public bioactivity data (ChEMBL, PubChem) to predict ADMET properties.
- Crystallography : Co-crystallize derivatives with targets (e.g., EGFR or CDK2) to guide rational modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
